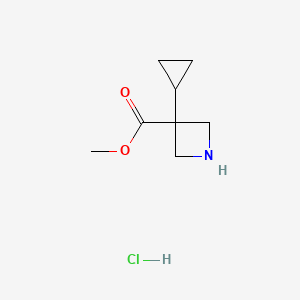
Methyl3-cyclopropylazetidine-3-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable ester or acid chloride to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents. Its unique structure may impart desirable pharmacological properties to drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable tool for constructing diverse chemical architectures.
Biological Studies: Researchers investigate the biological activity of the compound and its derivatives to understand their potential therapeutic effects and mechanisms of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The strained ring structure of the azetidine moiety can influence the binding affinity and selectivity of the compound for its targets. Additionally, the cyclopropyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl azetidine-3-carboxylate hydrochloride: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropylamine derivatives: Share the cyclopropyl group but differ in the rest of the molecular structure, leading to variations in their properties and applications.
Azetidine-3-carboxylate derivatives: Include various substituents on the azetidine ring, resulting in diverse chemical and biological behaviors.
Uniqueness
Methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride is unique due to the presence of both the cyclopropyl group and the azetidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in multiple scientific fields.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
methyl 3-cyclopropylazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(4-9-5-8)6-2-3-6;/h6,9H,2-5H2,1H3;1H |
Clave InChI |
PJKKXOXUYIMUMS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CNC1)C2CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



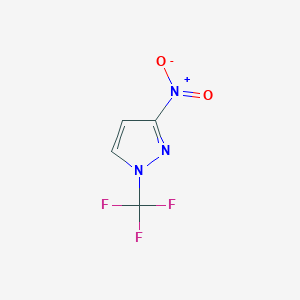
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
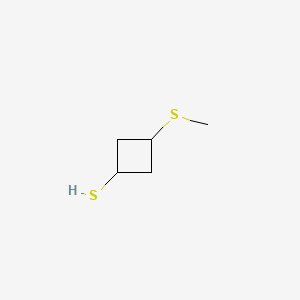
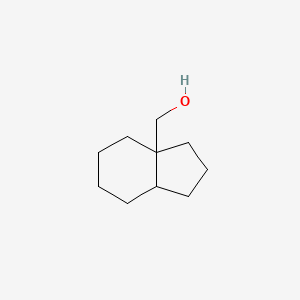
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
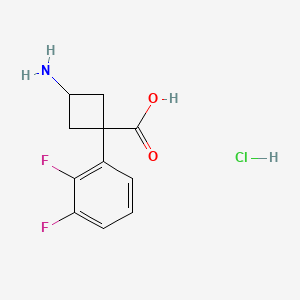
amine hydrochloride](/img/structure/B13455375.png)
![O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)
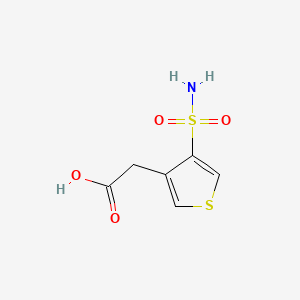
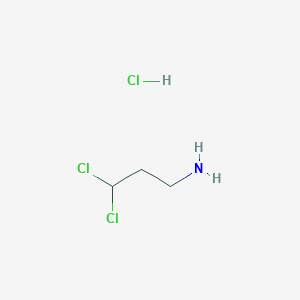
![1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13455402.png)
